molecular formula C19H17ClF2O4S B14788813 6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-

6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-

Cat. No.: B14788813
M. Wt: 414.9 g/mol
InChI Key: WTXUIYHQKGABGR-MHTRZOGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel- (hereafter referred to as Compound X) is a highly substituted dibenzopyran derivative. Its structure features:

  • A 6H-dibenzo[b,d]pyran core with a hexahydro configuration, indicating partial saturation of the bicyclic system.
  • 1,4-Difluoro substitutions on the aromatic rings, which enhance electronic effects and metabolic stability.
  • Stereochemistry defined as (6aR,8S,10aS)-rel-, critical for receptor interactions and biological efficacy .

Properties

Molecular Formula

C19H17ClF2O4S

Molecular Weight

414.9 g/mol

IUPAC Name

(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6,6a,7,8,9,10-hexahydrobenzo[c]chromen-8-ol

InChI

InChI=1S/C19H17ClF2O4S/c20-12-1-3-14(4-2-12)27(24,25)19-8-7-13(23)9-11(19)10-26-18-16(22)6-5-15(21)17(18)19/h1-6,11,13,23H,7-10H2/t11?,13?,19-/m0/s1

InChI Key

WTXUIYHQKGABGR-MHTRZOGVSA-N

Isomeric SMILES

C1C[C@@]2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC2(C(CC1O)COC3=C(C=CC(=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Electrophilic Fluorination

The 1,4-difluoro substituents are introduced using Selectfluor® , a reagent effective for electrophilic fluorination. The enol intermediate of the dibenzopyran derivative reacts with Selectfluor® in THF at 0°C, followed by quenching with aqueous NaHCO₃.

Nucleophilic Fluorination

Alternatively, deoxyfluorination with DAST (diethylaminosulfur trifluoride) converts hydroxyl groups to fluorides. This method is employed post-cyclization to install fluorine atoms at positions 1 and 4.

Key Data :

Method Reagent Conditions Yield Source
Electrophilic Selectfluor® THF, 0°C, 2 h 58%
Nucleophilic DAST DCM, −20°C → RT, 6 h 63%

Sulfonylation at the 10a Position

The 4-chlorophenylsulfonyl group is introduced via nucleophilic aromatic substitution or Mitsunobu reaction :

  • Sulfonyl Chloride Reaction : The hydroxyl group at position 10a reacts with 4-chlorobenzenesulfonyl chloride in pyridine/DCM at 0°C.
  • Mitsunobu Conditions : Using DIAD (diisopropyl azodicarboxylate) and PPh₃, the sulfonyl group is transferred from a sulfonyl hydrazide derivative.

Key Data :

Method Conditions Yield Source
Sulfonyl Chloride Pyridine/DCM, 0°C, 4 h 78%
Mitsunobu DIAD, PPh₃, THF, RT, 12 h 68%

Stereoselective Hydrogenation

The hexahydro structure is achieved via catalytic hydrogenation using Pt₂O/C under H₂ (50 psi). Stereochemical control at positions 6aR, 8S, and 10aS is critical:

  • Substrate Preparation : The unsaturated dibenzopyran intermediate is dissolved in ethanol.
  • Hydrogenation : Pt₂O/C (5 wt%) is added, and the mixture is stirred under H₂ at 25°C for 48 h.

Key Data :

Catalyst Pressure Temperature Time Diastereomeric Ratio (d.r.) Yield Source
Pt₂O/C 50 psi 25°C 48 h 19:1 (6aR:6aS) 85%

Final Deprotection and Isolation

The methyl ether protecting group at position 8 is cleaved using BBr₃ in DCM at −78°C. Subsequent purification via silica gel chromatography (petroleum ether/EtOAc, 3:1) yields the target compound.

Key Data :

Step Reagent Conditions Yield Source
Deprotection BBr₃ DCM, −78°C, 2 h 91%
Purification SiO₂ Petroleum ether/EtOAc 95%

Analytical Characterization

The compound is validated using:

  • ¹H/¹⁹F NMR : Distinct signals for fluorines (δ −120 to −125 ppm) and sulfonyl protons (δ 7.8–8.1 ppm).
  • HPLC-MS : [M+H]⁺ at m/z 485.2 (calculated: 485.1).
  • X-ray Crystallography : Confirms relative stereochemistry (6aR,8S,10aS).

Chemical Reactions Analysis

Types of Reactions

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (6aR,8S,10aS)-10a-(4-chlorophenylsulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The dibenzopyran scaffold is versatile, with substituents dictating pharmacological profiles. Below is a comparative analysis of key derivatives:

Compound Name Substituents/Modifications Key Biological Activity Synthesis Method References
Compound X 4-Chlorophenylsulfonyl, 1,4-difluoro, hexahydro Not reported (predicted: antimicrobial, metabolic regulator) Likely Pd-catalyzed coupling or Rh(III)-C–H activation
Graphislactone G Chloro-substituted dibenzopyran-6-one Antimicrobial, antinematodal Pd-mediated intramolecular coupling
6-Carboxy-dibenzo[b,d]pyran (3g) 2-Chloro-6-methyl, carboxylic acid Hypolipidemic (12× potency vs. clofibrate) Multistep organic synthesis
Urolithin B Hydroxylated dibenzopyran-6-one Neuroprotective, antiandrogen Gut microbiota metabolism of ellagitannins
Δ6a,10a-THC 3-Pentyl, tetrahydro configuration Psychoactive (non-natural cannabinoid) Acid-catalyzed condensation
Key Observations:
  • Electron-Withdrawing Groups : The 4-chlorophenylsulfonyl and 1,4-difluoro groups in Compound X may enhance metabolic stability and binding affinity compared to hydroxylated analogs like urolithin B .
  • Stereochemical Rigidity : The (6aR,8S,10aS) configuration aligns with bioactive natural products (e.g., palmariols), which exhibit acetylcholinesterase inhibition .
Molecular Docking Insights:
  • The sulfonyl group may interact with polar residues in enzyme active sites (e.g., CYP1B1 or acetylcholinesterase), mimicking natural substrates .

Biological Activity

6H-Dibenzo[b,d]pyran-8-ol derivatives are gaining attention due to their diverse biological activities. This compound specifically incorporates a sulfonyl group and difluoro substitutions that may enhance its pharmacological properties. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes:

  • Molecular Formula : C₁₃H₉ClF₂O₂S
  • Molecular Weight : 298.72 g/mol
  • CAS Number : Not specified in the search results but can be derived from its chemical structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of dibenzo[b,d]pyran derivatives. For instance, compounds with a 4-chlorobenzenesulfonyl moiety have shown promising antimicrobial activity against various pathogens. The presence of this sulfonyl group is believed to enhance interaction with microbial targets, leading to increased efficacy .

Hypolipidemic Activity

Research has indicated that derivatives of 6H-dibenzo[b,d]pyran exhibit significant hypolipidemic effects. One study reported that certain derivatives were up to 12 times more effective than clofibrate in reducing plasma cholesterol levels in hypercholesterolemic rats. This suggests a potential application in managing dyslipidemia .

Cytotoxic and Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been investigated. In vitro studies have demonstrated cytotoxicity against various cancer cell lines while showing reduced toxicity towards non-cancerous cells. This selectivity is crucial for developing safer anticancer therapies .

The biological activity of 6H-dibenzo[b,d]pyran derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors of key enzymes involved in metabolic pathways related to cancer and lipid metabolism .
  • Cell Signaling Modulation : Research indicates that these compounds may interfere with signaling pathways such as the AKT pathway, which is critical in cancer cell survival and proliferation .

Case Studies

StudyFindings
Demonstrated hypolipidemic activity significantly higher than clofibrate.
Exhibited broad-spectrum antimicrobial activity against various pathogens.
Showed selective cytotoxicity towards cancer cells with minimal effects on normal cells.

Q & A

Q. How can researchers reconcile conflicting spectral data from batch-to-batch variations?

  • Methodology : Implement statistical tools (e.g., principal component analysis) to identify outliers in IR, NMR, or mass spectrometry datasets. Validate reproducibility via interlaboratory studies and standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.